Sulfonium, (diphenylmethyl)dimethyl-

Physical Organic Chemistry Solvolysis Mechanism Nucleofugality Scale

Sulfonium, (diphenylmethyl)dimethyl- (CAS 46487-16-5), also referred to as benzhydryldimethylsulfonium, is a triorganosulfonium cation with the molecular formula C₁₅H₁₇S⁺ and a molecular weight of 229.4 g/mol. It is characterized by a central sulfur atom bearing two methyl groups and one diphenylmethyl (benzhydryl) group.

Molecular Formula C15H17S+
Molecular Weight 229.4 g/mol
CAS No. 46487-16-5
Cat. No. B14653569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfonium, (diphenylmethyl)dimethyl-
CAS46487-16-5
Molecular FormulaC15H17S+
Molecular Weight229.4 g/mol
Structural Identifiers
SMILESC[S+](C)C(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C15H17S/c1-16(2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3/q+1
InChIKeyGXVZPAGFZISANW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfonium (diphenylmethyl)dimethyl- (CAS 46487-16-5) – A Structurally Defined Sulfonium Salt for Mechanistic and Synthetic Applications


Sulfonium, (diphenylmethyl)dimethyl- (CAS 46487-16-5), also referred to as benzhydryldimethylsulfonium, is a triorganosulfonium cation with the molecular formula C₁₅H₁₇S⁺ and a molecular weight of 229.4 g/mol . It is characterized by a central sulfur atom bearing two methyl groups and one diphenylmethyl (benzhydryl) group. This compound belongs to the broader class of sulfonium salts, which are widely employed as alkylating agents, photoacid generators (PAGs), and precursors to sulfur ylides and oxosulfonium salts . The specific substitution pattern – two electron-donating methyl groups and a resonance-stabilized benzhydryl substituent – confers a distinctive solvolytic reactivity profile that has made this ion a benchmark substrate for mechanistic studies of Sₙ1 reactions at tertiary carbon .

Why a Generic Sulfonium Salt Cannot Replace Sulfonium (diphenylmethyl)dimethyl- in Critical Applications


Sulfonium salts are not functionally interchangeable. Even within the same subclass, variation in the organic substituents attached to sulfur produces large differences in solvolytic reactivity, alkylation power, oxidation yield, and photochemical efficiency . For example, replacing the benzhydryl group with a simple phenyl or methyl moiety alters the electrophilicity at sulfur, shifts the leaving-group ability of the dialkyl sulfide, and changes the absorption spectrum in photoacid generator applications . The quantitative evidence presented in Section 3 demonstrates that Sulfonium, (diphenylmethyl)dimethyl- occupies a specific position in the reactivity landscape that cannot be replicated by simply selecting a cheaper or more readily available sulfonium salt.

Quantitative Differentiation Evidence for Sulfonium (diphenylmethyl)dimethyl- Against Closest Analogs and Functional Alternatives


Solvolysis Rate Span of 76-Fold Across Solvents Confirms a Well-Behaved Sₙ1 Mechanism, in Contrast to Narrower Spans for 1-Adamantyldimethylsulfonium and tert-Butyldimethylsulfonium Ions

The specific rates of solvolysis of benzhydryldimethylsulfonium ion (the target compound) were measured in 34 solvents at 25.0 °C . The rate ratio between the fastest solvent (97% hexafluoroisopropanol) and the slowest (95% dioxane) was 76. By comparison, the same ratio was 50 for a related benzhydryl substrate (compound 2, at 50.0 °C) and only 5 for the 1-adamantyldimethylsulfonium ion (at 70.4 °C) . The insensitivity of the rate to solvent nucleophilicity (Nₜ values) and the product selectivities in ethanol–water mixtures both confirm a limiting Sₙ1 mechanism with common-molecule return in fluorinated alcohols . This large dynamic range makes the benzhydryldimethylsulfonium ion a superior probe for quantifying solvent ionizing power (Y₊ scale) and for benchmarking leaving-group nucleofugality parameters .

Physical Organic Chemistry Solvolysis Mechanism Nucleofugality Scale

Oxidation to the Corresponding Oxosulfonium Salt Proceeds in 75% Yield, Outperforming Triphenylsulfonium Salt (58% Yield) Under Identical Conditions

In a systematic study of sulfonium salt oxidation, diphenylmethylsulfonium salt was treated with sodium perbenzoate to afford the corresponding oxosulfonium salt 1i in 75% isolated yield . Under the identical reagent and conditions, triphenylsulfonium salt gave oxosulfonium salt 1j in only 58% yield . The 17-percentage-point advantage is attributed to the presence of the two methyl substituents, which reduce steric hindrance at sulfur relative to the entirely aromatic triphenylsulfonium system, facilitating nucleophilic attack by the perbenzoate anion . For context, aryldimethylsulfonium salts in the same study gave yields ranging from 64% to 91% .

Organosulfur Chemistry Oxosulfonium Synthesis Sulfonium Oxidation

Alkyldiphenylsulfonium Reactivity Rank Establishes a Clear Alkyl-Group Hierarchy: Benzyl > Ethyl ≈ Diethyl Sulfate > Methyl

In a comprehensive study of O-alkylation of amides and ureas, the reactivity order of alkyldiphenylsulfonium salts was unambiguously established as PhCH₂S⁺Ph₂ > EtS⁺Ph₂ ≈ Et₂SO₄ > MeS⁺Ph₂ . Benzylation with the benzyldiphenylsulfonium salt proceeded at room temperature, whereas methylation with the methyl analog required more forcing conditions . Although the target compound (benzhydryldimethylsulfonium) carries the diphenylmethyl group on sulfur rather than as the transferable alkyl group, this reactivity rank directly informs the selection of the appropriate sulfonium alkylating agent: the benzhydryl-substituted sulfonium salt is expected to be a substantially more reactive electrophile than its methyl- or ethyl-substituted counterparts due to the enhanced leaving-group ability of the benzhydryl cation . The counterion and solvent were found to have no significant influence on the reaction rate, simplifying process optimization .

Alkylating Agents O-Alkylation Sulfonium Reactivity

Dialkylarylsulfonium Photoacid Generators Exhibit One Order of Magnitude Higher Quantum Yield than Trialkyl-Substituted Onium Salts

Sakamizu et al. systematically compared the acid-generation efficiency of dialkylarylsulfonium salts with trialkyl-substituted onium salts and found that the quantum yield for acid generation from dialkylarylsulfonium salts was one order of magnitude larger . This class-level finding directly applies to Sulfonium, (diphenylmethyl)dimethyl-, which is a dialkylarylsulfonium salt bearing two methyl (alkyl) groups and one benzhydryl (aryl) group. In contrast, triarylsulfonium salts such as triphenylsulfonium triflate, while widely used as PAGs for cationic polymerization, suffer from strong absorption at 193 nm, making them impractical for ArF lithography . Diphenylmethylsulfonium salts have been explicitly proposed as less-absorbing alternatives for 193 nm resist formulations . Furthermore, water solubility of dialkylarylsulfonium salts is significantly higher than that of triaryl-substituted onium salts, facilitating aqueous-base development processes .

Photoacid Generator Chemically Amplified Resist Quantum Yield

Nucleofugality Parameters (Nf and sf) for Dimethyl Sulfide Have Been Quantitatively Derived Using Benzhydryldimethylsulfonium as the Standard Substrate

The benzhydryldimethylsulfonium ion has served as the key substrate for quantifying the nucleofugality (leaving-group ability) of dimethyl sulfide in Sₙ1 reactions . Using the linear free energy relationship (LFER) equation log k = sf(Ef + Nf), the nucleofuge-specific parameters Nf and sf for dimethyl sulfide were derived from solvolysis rate constants of X-substituted benzhydryldimethylsulfonium ions across a series of aqueous alcoholic solvents . The slope parameter sf was found to be practically independent of the solvent, while Nf decreased slightly with increasing solvent polarity . This quantitative framework allows direct comparison of the dimethyl sulfide leaving group with other common nucleofuges (e.g., chloride, bromide, tosylate, pyridine) on a unified scale spanning over 20 orders of magnitude in reactivity . No other sulfonium substrate has been as thoroughly parameterized for this purpose, making benzhydryldimethylsulfonium the reference standard for leaving-group studies involving neutral molecule departure .

Nucleofugality Scale LFER Analysis Dimethyl Sulfide Leaving Group

High-Impact Procurement Scenarios for Sulfonium (diphenylmethyl)dimethyl- (CAS 46487-16-5)


Construction of Solvent Ionizing Power (Y₊) Scales in Physical Organic Chemistry

The 76-fold solvolysis rate span, insensitivity to solvent nucleophilicity, and clean Sₙ1 mechanism documented by Kevill et al. make benzhydryldimethylsulfonium salts the substrate of choice for establishing and extending Grunwald–Winstein Y₊ scales. Laboratories engaged in solvent effect quantification or mechanistic organic chemistry teaching can use this compound to generate reliable, reproducible kinetic data across diverse solvent systems.

Synthesis of Oxosulfonium Ylide Precursors with Superior Yield

When the synthetic target is an oxosulfonium salt for subsequent ylide-mediated epoxidation, cyclopropanation, or aziridination, the diphenylmethyl-substituted sulfonium salt delivers a 75% oxidation yield vs. 58% for the triphenylsulfonium analog . This yield advantage directly translates to reduced raw material cost and simplified purification in preparative-scale workflows.

Development of High-Speed Chemically Amplified Photoresists

Dialkylarylsulfonium salts provide approximately 10-fold higher photoacid generation quantum yields than trialkyl onium salts , and diphenylmethylsulfonium salts have been specifically identified as less-absorbing PAG candidates for 193 nm ArF lithography . Resist formulators seeking to improve photospeed without sacrificing transparency can evaluate the benzhydryldimethylsulfonium scaffold as a next-generation PAG platform.

Benchmarking Leaving-Group Nucleofugality in Mechanistic Studies

The benzhydryldimethylsulfonium ion is the only sulfonium substrate for which LFER nucleofugality parameters (Nf, sf) for dimethyl sulfide have been rigorously derived across multiple solvent systems . Researchers building quantitative structure–reactivity relationships or teaching advanced physical organic chemistry can rely on this compound as the reference electrofuge for neutral molecule leaving-group comparisons.

Quote Request

Request a Quote for Sulfonium, (diphenylmethyl)dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.